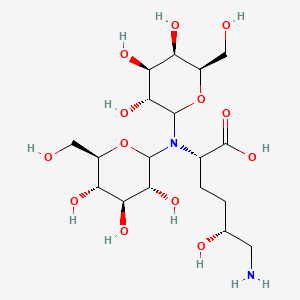

Glucosyl-galactosyl-hydroxylysine

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C18H34N2O13 |

|---|---|

分子量 |

486.5 g/mol |

IUPAC 名称 |

(2S,5R)-6-amino-5-hydroxy-2-[[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexanoic acid |

InChI |

InChI=1S/C18H34N2O13/c19-3-6(23)1-2-7(18(30)31)20(16-14(28)12(26)10(24)8(4-21)32-16)17-15(29)13(27)11(25)9(5-22)33-17/h6-17,21-29H,1-5,19H2,(H,30,31)/t6-,7+,8-,9-,10-,11+,12+,13+,14-,15-,16?,17?/m1/s1 |

InChI 键 |

TXSJTPLTUJRKQD-HIPBKHKASA-N |

手性 SMILES |

C(C[C@@H](C(=O)O)N(C1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)[C@H](CN)O |

规范 SMILES |

C(CC(C(=O)O)N(C1C(C(C(C(O1)CO)O)O)O)C2C(C(C(C(O2)CO)O)O)O)C(CN)O |

产品来源 |

United States |

Biosynthesis and Enzymatic Pathways of Glucosyl Galactosyl Hydroxylysine

Precursor Formation: Lysine (B10760008) Hydroxylation and Lysyl Hydroxylases (LH/PLODs)

The initial step in this pathway is the conversion of lysine to hydroxylysine. This reaction is catalyzed by a family of enzymes known as lysyl hydroxylases (LHs), also referred to as procollagen-lysine, 2-oxoglutarate 5-dioxygenases (PLODs). wikipedia.orgbiorxiv.org This post-translational modification occurs on nascent procollagen (B1174764) alpha chains within the lumen of the rough endoplasmic reticulum. wikipedia.orgnih.gov

Isoforms and Substrate Specificity of Lysyl Hydroxylases (LH1, LH2, LH3)

In humans, three isoforms of lysyl hydroxylase have been identified, encoded by the PLOD1, PLOD2, and PLOD3 genes, respectively. wikipedia.orgnih.gov These isoforms, designated LH1, LH2, and LH3, exhibit distinct substrate specificities and play varied roles in collagen biosynthesis.

LH1 (PLOD1): This isoform primarily hydroxylates lysine residues located within the triple-helical domains of fibrillar collagens. nih.govnih.gov

LH2 (PLOD2): A splice variant of PLOD2, known as LH2b, is responsible for hydroxylating lysine residues in the telopeptide regions of collagen. wikipedia.orgnih.gov This specific hydroxylation is critical for the formation of stable collagen cross-links.

LH3 (PLOD3): LH3 is a multifunctional enzyme. nih.gov In addition to its lysyl hydroxylase activity, it also possesses galactosyltransferase and glucosyltransferase activities, enabling it to participate in the subsequent glycosylation steps. wikipedia.orgnih.goviusspavia.it While LH1 and LH2 show some co-regulation with total collagen synthesis, LH3's regulation appears to be distinct, suggesting it may have different or additional substrates. nih.gov

Despite these distinctions, studies have not found a direct correlation between specific LH isoforms and individual collagen types, indicating a lack of absolute collagen type specificity. nih.gov

| Isoform | Gene | Primary Substrate Region | Key Functions |

| LH1 | PLOD1 | Triple-helical domains of fibrillar collagens | Collagen hydroxylation |

| LH2b | PLOD2 | Telopeptide regions of collagen | Hydroxylation for cross-linking |

| LH3 | PLOD3 | Collagenous domains | Hydroxylation and glycosylation (galactosyltransferase and glucosyltransferase activities) |

Enzymatic Mechanism and Cofactor Requirements (Fe2+, 2-Oxoglutarate, Ascorbate)

Lysyl hydroxylases belong to the family of alpha-ketoglutarate-dependent hydroxylases. wikipedia.org Their catalytic activity is dependent on a specific set of cofactors:

Ferrous Iron (Fe²⁺): Acts as a crucial component of the enzyme's active site. nih.goviusspavia.it

2-Oxoglutarate (α-ketoglutarate): Serves as a co-substrate in the hydroxylation reaction. nih.govnih.gov

Ascorbate (Vitamin C): Required for the reduction of the iron center, maintaining it in its active ferrous state. wikipedia.orgnih.govnih.gov

Molecular Oxygen (O₂): The ultimate oxidizing agent in the reaction. nih.gov

The enzymatic reaction involves the hydroxylation of the penultimate carbon atom on specific lysine residues within procollagen alpha chains. nih.gov

| Cofactor | Role in Lysyl Hydroxylation |

| Fe²⁺ (Ferrous Iron) | Active site metal ion |

| 2-Oxoglutarate | Co-substrate |

| Ascorbate (Vitamin C) | Reducing agent for the iron center |

| Molecular Oxygen (O₂) | Oxidizing agent |

Galactosylation Step: Hydroxylysyl Galactosyltransferases (GLT25D/COLGALT)

Following the formation of hydroxylysine, the next step is the addition of a galactose molecule. This reaction is catalyzed by hydroxylysyl galactosyltransferases, a family of enzymes also known as GLT25D or COLGALT. biorxiv.orgnih.gov This process, termed galactosylation, results in the formation of galactosyl-hydroxylysine (Gal-Hyl). nih.goviusspavia.it

Identification and Characterization of Galactosyltransferase Isoforms (e.g., GLT25D1, GLT25D2)

Two primary isoforms of collagen beta(1-O)galactosyltransferase have been identified in humans: GLT25D1 (also known as COLGALT1) and GLT25D2 (COLGALT2). nih.govuzh.chnih.gov

GLT25D1 (COLGALT1): This isoform is constitutively expressed in human tissues and is considered the primary enzyme responsible for the galactosylation of hydroxylysine residues in various types of collagen and other proteins with collagen-like domains, such as mannose-binding lectin (MBL). nih.govuzh.chnih.gov It is a soluble protein located in the lumen of the endoplasmic reticulum. biorxiv.orgnih.gov

GLT25D2 (COLGALT2): The expression of GLT25D2 is more restricted, primarily found in nervous tissue. biorxiv.orgresearchgate.net While it also exhibits galactosyltransferase activity towards collagen, its specific roles are still under investigation. uzh.chuniprot.org Inactivation of the GLT25D1 gene can lead to a compensatory increase in GLT25D2 expression. nih.gov

A third member of this family, GLT25D3 (also called CERCAM), has been identified but is considered inactive in vitro and likely not involved in collagen lysine modification. researchgate.net

| Isoform | Gene | Tissue Expression | Substrate |

| GLT25D1 | COLGALT1 | Constitutively in all human tissues | Collagen, Mannose-Binding Lectin (MBL) |

| GLT25D2 | COLGALT2 | Primarily nervous tissue | Collagen |

Catalytic Mechanism and Donor Substrate Utilization (UDP-Galactose)

UDP-α-D-galactose + [procollagen]-(5R)-5-hydroxy-L-lysine → UDP + [procollagen]-(5R)-5-O-(β-D-galactosyl)-5-hydroxy-L-lysine qmul.ac.uk

Structural Biology of Galactosyltransferases

Recent structural studies of human GLT25D1/COLGALT1 have revealed significant insights into its function. The enzyme exists as an elongated, head-to-head homodimer. biorxiv.orgresearchgate.netnih.gov Each monomer is composed of two Rossman fold-type domains, designated GT1 and GT2, connected by a linker region. biorxiv.org

Interestingly, both the GT1 and GT2 domains were found to be capable of binding the Mn²⁺ cofactor and the UDP-α-galactose donor substrate. biorxiv.orgresearchgate.netnih.gov However, site-directed mutagenesis and biochemical analyses have identified the C-terminal GT2 domain as the functional catalytic site. biorxiv.org The GT2 domain features an unusual Glu-Asp-Asp motif that is critical for binding the Mn²⁺ ion. biorxiv.orgresearchgate.netnih.gov The N-terminal GT1 domain, while not directly catalytic, appears to play a structural role, with the bound cofactor and donor substrate contributing to its folding stability. researchgate.netnih.gov Although dimerization is not strictly essential for the enzyme's activity in vitro, the dimeric structure may be important for its interactions with other enzymes in the collagen modification pathway, such as the LH/PLOD enzymes. biorxiv.orgresearchgate.netnih.gov

Glucosylation Step: Galactosylhydroxylysyl Glucosyltransferases (LH3/PLOD3)

The terminal step in the synthesis of the disaccharide unit on hydroxylysine is the addition of a glucose molecule. This reaction is catalyzed by galactosylhydroxylysyl glucosyltransferases (GGT). The primary enzyme identified with this function is Lysyl Hydroxylase 3 (LH3), also known as Procollagen-Lysine, 2-Oxoglutarate 5-Dioxygenase 3 (PLOD3). nih.govnih.govnih.gov

LH3 is a remarkable multifunctional enzyme that plays a pivotal role in collagen post-translational modification. mdpi.comuniprot.orguniprot.org It uniquely houses three distinct catalytic activities within a single polypeptide chain: lysyl hydroxylase (LH), hydroxylysyl galactosyltransferase (GT), and galactosylhydroxylysyl glucosyltransferase (GGT) activities. nih.govnih.govnih.gov This allows LH3 to potentially catalyze the hydroxylation of lysine, the subsequent addition of galactose to form galactosyl-hydroxylysine, and the final addition of glucose to complete the glucosyl-galactosyl-hydroxylysine side chain. uniprot.orguniprot.org However, recent studies indicate that the primary and essential function of LH3 in vivo is its GGT activity. nih.govmdpi.commdpi.com While it possesses the other capabilities, its main role appears to be the final glucosylation step. nih.govmdpi.commdpi.com The glycosyltransferase activities are located in the C-terminal domain of the LH3 protein. nih.gov

The glucosyltransferase activity of LH3 is a highly specific process. The enzyme recognizes the galactosyl-hydroxylysine residue on the collagen polypeptide as its acceptor substrate. mdpi.comuniprot.orguniprot.org It then catalyzes the transfer of a glucose molecule from the activated sugar donor, uridine (B1682114) diphosphate (B83284) glucose (UDP-Glucose). mdpi.comnih.govnih.gov This reaction forms an α-1,2-glycosidic bond, linking the glucose to the galactose moiety. mdpi.comnih.gov The catalytic mechanism for this glucosylation is a retaining mechanism, meaning the stereochemistry at the anomeric carbon of glucose is preserved. mdpi.com This specificity ensures the correct assembly of the disaccharide on collagen. mdpi.comuniprot.orguniprot.org

While LH3 has reported galactosyltransferase (GT) activity, its primary role is now understood to be the glucosylation (GGT) of galactosyl-hydroxylysine. nih.govmdpi.commdpi.com The initial galactosylation of hydroxylysine is mainly catalyzed by two dedicated collagen galactosyltransferases, COLGALT1 and COLGALT2 (also known as GLT25D1 and GLT25D2, respectively). mdpi.comnih.govreactome.org These enzymes are responsible for adding the first galactose unit to the hydroxylysine residue. mdpi.comnih.govreactome.org LH3 then acts synergistically on this product to add the terminal glucose. nih.govnih.gov In vivo studies have shown that a deficiency in LH3 primarily impacts glucosylation, leading to an accumulation of galactosyl-hydroxylysine, confirming that other enzymes like COLGALT1/2 handle the initial galactosylation step. nih.govmdpi.com Therefore, the biosynthesis of the complete disaccharide is a result of the sequential and synergistic action of distinct galactosyltransferases and the glucosyltransferase activity of LH3. mdpi.commdpi.com

Enzymes in this compound Biosynthesis

| Enzyme Name | Gene Name | Primary Function in this Pathway | Substrate(s) | Product |

| Collagen Galactosyltransferase 1 | COLGALT1 / GLT25D1 | Galactosylation of hydroxylysine | Hydroxylysine, UDP-Galactose | Galactosyl-hydroxylysine |

| Collagen Galactosyltransferase 2 | COLGALT2 / GLT25D2 | Galactosylation of hydroxylysine | Hydroxylysine, UDP-Galactose | Galactosyl-hydroxylysine |

| Lysyl Hydroxylase 3 | PLOD3 / LH3 | Glucosylation of galactosyl-hydroxylysine | Galactosyl-hydroxylysine, UDP-Glucose | This compound |

Subcellular Localization of this compound Biosynthesis

The synthesis of this compound is a highly organized process that occurs within specific compartments inside the cell, ensuring that collagen molecules are correctly modified before their secretion.

The entire process of collagen post-translational modification, including hydroxylation and subsequent glycosylation, is initiated and largely completed within the lumen of the endoplasmic reticulum (ER). mdpi.comresearchgate.netcdnsciencepub.com The enzymes responsible, such as lysyl hydroxylases, COLGALT1/2, and LH3, are resident proteins of the ER. mdpi.comnih.govnih.gov Studies have demonstrated that the glycosylation of procollagen polypeptides begins in the rough ER. nih.govnih.gov As the newly synthesized collagen chains enter the ER lumen, these enzymes act upon them. researchgate.netcdnsciencepub.com The modified polypeptides in the smooth ER and Golgi apparatus are found to be glycosylated to a similar extent as the final secreted procollagen, indicating that the glycosylation is completed before the procollagen leaves the ER-Golgi system. nih.govnih.gov

After the hydroxylation and glycosylation modifications are completed in the ER, the procollagen alpha-chains assemble and fold into their characteristic triple-helical structure. nih.govnih.gov This folding is a critical quality control step. The correctly folded and modified procollagen molecules, now bearing this compound residues, are then transported from the ER to the Golgi apparatus. nih.govnih.gov This transport is mediated by specialized, large COPII-coated vesicles due to the considerable size of the procollagen molecule. nih.govnih.gov Within the Golgi, the procollagen undergoes further processing and is packaged into secretory vesicles. researchgate.net These vesicles then move to the plasma membrane, where they fuse and release the procollagen into the extracellular space for fibril assembly. nih.govresearchgate.net The entire trafficking process ensures that only properly modified and assembled collagen precursors are secreted to form the functional extracellular matrix. nih.govnih.gov

Metabolism and Degradation of Glucosyl Galactosyl Hydroxylysine

Enzymatic Hydrolysis: Protein-Glucosylgalactosylhydroxylysine Glucosidase (PGGHG/ATHL1)

The primary enzyme responsible for the initial step in the degradation of protein-bound glucosyl-galactosyl-hydroxylysine is Protein-Glucosylgalactosylhydroxylysine Glucosidase (PGGHG), also known as Acid Trehalase-like Protein 1 (ATHL1). uniprot.orggenecards.org This enzyme plays a crucial role in cleaving the glucose unit from the disaccharide attached to hydroxylysine residues within collagen and other collagen-like proteins. uniprot.orgnih.gov

Specificity and Catalytic Activity of PGGHG

PGGHG exhibits a high degree of specificity, targeting the α-1,2-glucosidic bond between glucose and galactose in the Glc-α1,2-Gal-Hyl structure. nih.gov The catalytic activity of this hydrolase results in the release of D-glucose and leaves a galactosyl-hydroxylysine residue attached to the protein. uniprot.orguniprot.org The reaction catalyzed by PGGHG is as follows:

(5R)-5-O-[alpha-D-glucosyl-(1->2)-beta-D-galactosyl]-5-hydroxy-L-lysyl-[collagen] + H₂O → (5R)-5-O-(beta-D-galactosyl)-5-hydroxy-L-lysyl-[collagen] + D-glucose uniprot.orguniprot.org

Research has identified three crucial carboxyl residues—Asp301, Glu430, and Glu574 in human PGGHG—that are essential for its catalytic activity. nih.gov Site-directed mutagenesis studies have shown that any substitution of these residues leads to a complete loss of enzyme function. nih.gov The enzyme is located in the cytosol and is encoded by the PGGHG gene (previously known as ATHL1). uniprot.orggenecards.orgnih.gov

It has been observed that the triple-helical conformation of collagen can hinder the glucosylation of galactosylhydroxylysyl residues, suggesting that the enzyme may act on unfolded or denatured collagen. scilit.com PGGHG belongs to the glycoside hydrolase family 65. nih.govuniprot.orguniprot.org

Catabolic Pathways and Biochemical Markers of Collagen Turnover

The breakdown of collagen is a continuous process essential for tissue remodeling and repair. The degradation products of this process, including hydroxylysine and its glycosides, serve as valuable biochemical markers for monitoring collagen turnover in various physiological and pathological states. ahajournals.orgresearchgate.netoup.com

This compound as a Degradation Product

During the breakdown of collagen, peptides containing hydroxylysine and its glycosylated forms, this compound (GGHyl) and galactosyl-hydroxylysine (GHyl), are released into the circulation and subsequently excreted in the urine. nih.govnih.govnih.gov Unlike some other amino acids released during protein degradation, these hydroxylysine glycosides are not reutilized for new collagen synthesis. nih.gov This makes their urinary excretion a direct reflection of collagen degradation. nih.govnih.gov

The measurement of these glycosides in urine provides a more accurate picture of collagen metabolism compared to hydroxyproline (B1673980), another marker, as a significant portion of hydroxyproline released from collagen breakdown is further metabolized before excretion. nih.gov

Ratios of Hydroxylysine Glycosides in Biological Fluids

The relative amounts of GGHyl and GHyl vary between different types of collagen and even within the same collagen type in different tissues. nih.gov For instance, in type I collagen, the most abundant collagen in the body, the ratio of GGHyl to GHyl tends to be higher in soft tissues and lower in bone. nih.gov This differential distribution allows the urinary GGHyl/GHyl ratio to serve as a potential indicator of which connective tissue is undergoing significant turnover. nih.govnih.gov

Studies have shown that in conditions with high bone resorption, such as Paget's disease of the bone, the urinary ratio of GGHyl/GHyl reflects the composition of bone collagen. nih.gov For example, in untreated patients with severe Paget's disease, the urinary GGHyl/GHyl ratio was found to be approximately 0.601, which is higher than the ratio in normal bone (0.47). nih.gov Conversely, in situations where collagen breakdown from sources other than bone is dominant, this ratio can be significantly higher, approaching 3.5. nih.gov

The analysis of hydroxylysine glycosides in urine is also relevant in the context of certain genetic connective tissue disorders. For example, mutations in the PLOD3 gene, which encodes an enzyme with multiple functions including the addition of glucose to galactosylhydroxylysine, can lead to altered ratios of these glycosides in urine. nih.gov In one reported case, a patient with a PLOD3 mutation had a decreased urinary ratio of disaccharide (GGHyl) to monosaccharide (GHyl) of 0.8, compared to 1.3 in age-matched controls. nih.gov

The table below summarizes the urinary ratios of hydroxylysine glycosides in different conditions based on research findings.

| Condition | Urinary GGHyl/GHyl Ratio | Reference |

| Normal Bone | 0.47 ± 0.009 | nih.gov |

| Severe Paget's Disease (untreated) | 0.601 ± 0.017 | nih.gov |

| Normal subjects with suppressed bone resorption | Approaching 3.5 | nih.gov |

| Patient with PLOD3 mutation | 0.8 | nih.gov |

| Age-matched controls for PLOD3 study | 1.3 | nih.gov |

This ability to reflect the metabolic activity of specific tissues makes the analysis of urinary hydroxylysine glycosides a valuable tool in clinical research and diagnostics. nih.govnih.gov

Structural and Functional Roles in Collagen and Extracellular Matrix

Contribution to Collagen Triple-Helix Stability and Folding

The formation of the collagen triple helix is a crucial step in its biosynthesis, and post-translational modifications are essential for this process. nih.govfrontiersin.org The hydroxylation of proline and lysine (B10760008) residues, which occurs in the endoplasmic reticulum before triple helix formation, is a key prerequisite. nih.govuzh.ch Specifically, the hydroxylation of proline is critical for the thermal stability of the collagen triple helix at physiological temperatures. nih.govwikipedia.org

Following hydroxylation, certain hydroxylysine (Hyl) residues are glycosylated, first with galactose to form galactosyl-hydroxylysine (Gal-Hyl) and then with glucose to yield glucosyl-galactosyl-hydroxylysine (Gle-Gal-Hyl). nih.govnih.gov This glycosylation process must occur before the three pro-α-chains fold into a pro-collagen molecule. nih.govnih.gov Once the triple helix is formed, further glycosylation is prevented. nih.govnih.govresearchgate.net Computational studies have shown that while the collagen triple helix remains structurally intact upon the addition of Gle-Gal-Hyl, the glycosylation does modulate the local peptide backbone conformation and its interaction with the surrounding solvent. nih.govresearchgate.net The attached sugar moieties arrange themselves with their hydrophilic faces exposed to the solvent, which can influence the hydration and stability of the local structure. nih.govresearchgate.net

Influence on Collagen Fibrillogenesis and Assembly

After secretion from the cell, collagen molecules self-assemble into highly organized fibrils, a process known as fibrillogenesis. The glycosylation of hydroxylysine residues with Gle-Gal-Hyl has a significant influence on this assembly. nih.govresearchgate.net The bulky and hydrophilic nature of the disaccharide unit can influence the lateral association of collagen molecules, thereby modulating the diameter and organization of the resulting fibrils. uzh.ch An inverse relationship has been observed between the extent of hydroxylysine glycosylation and the diameter of collagen fibrils. uzh.ch The loss of glycosylation has been shown to result in premature collagen IV aggregation, highlighting its essential role in controlled assembly. nih.gov The presence of these sugar moieties on the surface of the collagen molecule is thought to mediate interactions between collagen molecules, guiding their proper alignment and preventing uncontrolled aggregation. portlandpress.comresearchgate.net

Modulation of Intermolecular Cross-Linking in Collagen Networks

The stability and mechanical strength of collagenous tissues are heavily reliant on the formation of covalent intermolecular cross-links between collagen molecules. nih.govresearchgate.net These cross-links are formed from specific lysine and hydroxylysine residues. The presence of the Gle-Gal-Hyl modification on hydroxylysine residues can sterically hinder the enzymatic action of lysyl oxidase, the enzyme responsible for initiating cross-link formation. nih.govnih.gov This modulation of cross-linking is tissue-specific and depends on the differential expression of various lysyl hydroxylase and lysyl oxidase isoforms. nih.gov By controlling which hydroxylysine residues are available for cross-linking, the Gle-Gal-Hyl modification plays a crucial role in determining the type and density of cross-links within a given tissue, thereby influencing its biomechanical properties. nih.govoup.com

Role in Extracellular Matrix Homeostasis and Organization

Basement membranes are specialized sheets of the extracellular matrix that underlie epithelial and endothelial cells. nih.govnih.gov Type IV collagen is the primary structural scaffold of basement membranes, and it is heavily glycosylated with Gle-Gal-Hyl. nih.govresearchgate.net This extensive glycosylation is critical for the proper assembly and function of the basement membrane. nih.govresearchgate.net In fact, between 70% and 90% of the hydroxylysine residues in basement membrane collagens can be glycosylated, a significantly higher proportion than in fibrillar collagens. nih.gov The loss of this glycosylation leads to defects in basement membrane formation, underscoring its indispensable role. nih.govportlandpress.com

The sugar moieties of Gle-Gal-Hyl, which project outwards from the collagen triple helix, are thought to mediate interactions between collagen and various cell adhesion proteins, such as integrins, as well as other matrix proteins like laminin (B1169045) and fibronectin. uzh.chresearchgate.net These interactions are fundamental for cell adhesion, migration, and signaling. uzh.chportlandpress.com By influencing how cells bind to the collagenous matrix, Gle-Gal-Hyl plays a role in modulating cell behavior and maintaining tissue homeostasis. portlandpress.com In lung adenocarcinoma, for instance, the glucosylation of collagen VI by the enzyme LH2 has been shown to increase the collagen's ability to bind to integrins, thereby promoting the migratory and invasive activities of cancer cells. researchgate.net

Distribution and Abundance Across Collagen Types and Tissues

The distribution and amount of Gle-Gal-Hyl vary significantly among different collagen types and across various tissues, reflecting the diverse functional requirements of these tissues. nih.govuzh.chnih.gov This variation is influenced by factors such as the local availability of the necessary enzymes and cofactors. nih.gov

Generally, basement membrane collagens (e.g., type IV) are much more heavily glycosylated than fibrillar collagens (e.g., types I, II, and III). nih.govuzh.chnih.gov For example, in collagen IV, a high percentage of hydroxylysine residues are glycosylated, which is essential for its role in forming the basement membrane scaffold. nih.gov In contrast, fibrillar collagens have a lower degree of glycosylation. nih.gov

The table below summarizes the relative distribution of Gle-Gal-Hyl in different tissues, highlighting its prevalence in those rich in basement membranes and certain types of cartilage.

| Tissue Type | Relative Abundance of this compound | Associated Collagen Types (Primarily) |

| Kidney Cortex | High | Type IV |

| Lung | High | Type IV, Fibrillar Collagens |

| Placenta | High | Type IV, other collagens |

| Skin | Moderate to High | Type I, III, IV |

| Cartilage | Moderate | Type II, IX |

| Tendon | Low | Type I |

| Bone | Low | Type I |

This table represents generalized findings; specific levels can vary based on age and physiological state.

Research has shown that the enzymes responsible for adding the glucose and galactose units, glucosyl- and galactosyltransferases, are found in high levels in tissues rich in collagen and basement membranes, such as cartilage, uterus, skin, spleen, lung, and kidney cortex. researchgate.net Conversely, tissues like the liver have low levels of these enzymes, and brain and heart tissue are almost devoid of them. researchgate.net

Differential Glycosylation Patterns in Fibrillar vs. Non-Fibrillar Collagens

The extent of hydroxylysine glycosylation, particularly the formation of this compound, varies markedly between different classes of collagen. uzh.ch The primary distinction lies between the fibril-forming collagens and the non-fibrillar, network-forming collagens. uzh.chportlandpress.com

Fibrillar collagens, such as Type I and Type II, are characterized by having a relatively low number of glycosylated hydroxylysine residues. portlandpress.com These collagens are the primary structural components of tissues like tendons, ligaments, skin, and cartilage, where they assemble into large, well-organized fibrils that provide high tensile strength. Research suggests an inverse relationship between the extent of hydroxylysine glycosylation and the diameter of collagen fibrils; collagens with less glycosylation tend to form thicker fibrils. nih.gov This indicates that a lower degree of glycosylation in fibrillar collagens may be crucial for facilitating their proper self-assembly and packing into robust, cable-like structures. nih.govnih.gov

In stark contrast, non-fibrillar collagens are much more extensively glycosylated. portlandpress.com A prime example is Type IV collagen, the main component of basement membranes. uzh.chnih.gov Basement membrane collagens contain a significantly higher content of glycosylated hydroxylysines, with the disaccharide this compound being the predominant form over the monosaccharide Galactosyl-hydroxylysine. nih.gov This high level of glycosylation in Type IV collagen is thought to prevent the lateral association of molecules into fibrils, instead promoting the formation of a flexible, sheet-like network that is essential for the supportive and filtering functions of basement membranes. uzh.ch The bulky sugar moieties likely play a critical role in mediating interactions between collagen molecules and other components of the extracellular matrix (ECM). uzh.chnih.gov

Table 1: Glycosylation Patterns in Fibrillar vs. Non-Fibrillar Collagens

| Collagen Class | Representative Types | Glycosylation Level | Predominant Glycan Form | Structural Implication |

|---|---|---|---|---|

| Fibrillar | Type I, II, III | Low uzh.chportlandpress.com | - | Formation of thick, high-tensile-strength fibrils nih.gov |

| Non-Fibrillar | Type IV (Basement Membrane) | High uzh.chportlandpress.comnih.gov | this compound nih.gov | Formation of flexible, sheet-like networks uzh.ch |

Tissue-Specific Variations and Developmental Regulation

The distribution and abundance of this compound are not uniform throughout the body but are subject to precise tissue-specific and developmental regulation. portlandpress.com This variability is a critical factor in determining the specific mechanical properties and biological functions of the extracellular matrix in different tissues. portlandpress.comnih.gov

Tissue-specific variations are evident when comparing the glycosylation of collagen in different parts of an organism. For instance, hydroxylysine-derived cross-links, which are often in their glycosylated forms (including this compound), are particularly abundant in hard, weight-bearing, and mineralized tissues such as bone. nih.gov This suggests that this specific post-translational modification is integral to the stability and mechanical resilience of the collagen matrix in these tissues. The expression of the enzymes responsible for glycosylation also shows tissue specificity. For example, the gene GLT25D2, which encodes a galactosyltransferase involved in the initial step of hydroxylysine glycosylation, is expressed at low levels, primarily in the nervous system. reactome.org

The glycosylation of hydroxylysine is also regulated during an organism's development. portlandpress.com The extent of modification can change as tissues grow, mature, and remodel. This developmental regulation implies that this compound plays distinct roles at different life stages, potentially influencing processes such as cell-collagen interactions, matrix assembly, and tissue morphogenesis. The specific patterns of glycosylation are established by the coordinated action of several enzymes, including lysyl hydroxylases and the glycosyltransferases that attach the galactose and glucose units. portlandpress.com Alterations in these glycosylation patterns during development can lead to various connective tissue disorders. portlandpress.com Furthermore, the enzyme protein-glucosylgalactosylhydroxylysine glucosidase, which removes the terminal glucose from the disaccharide, has been identified in various tissues like rat kidney and spleen, indicating a mechanism for remodeling these glycan structures post-synthesis. wikipedia.org

Table 2: Tissue-Specific and Developmental Aspects of this compound

| Factor | Observation | Significance |

|---|---|---|

| Tissue Specificity | High abundance in weight-bearing and mineralized tissues (e.g., bone). nih.gov | Contributes to the stability and mechanical properties of the collagen matrix. nih.gov |

| Differential expression of glycosyltransferase enzymes (e.g., GLT25D2 in the nervous system). reactome.org | Allows for fine-tuning of collagen properties to suit the functional needs of specific tissues. | |

| Developmental Regulation | The extent of glycosylation changes with the developmental stage of the organism. portlandpress.com | Plays roles in tissue maturation, remodeling, and morphogenesis. portlandpress.com |

| Enzymatic Remodeling | Presence of glucosidase enzymes that can remove the terminal glucose. wikipedia.org | Provides a mechanism to alter collagen glycosylation and function in response to physiological cues. |

Molecular Pathobiological Implications

Genetic Mutations Affecting Glucosyl-galactosyl-hydroxylysine Biosynthesis

The formation of this compound is a multi-step enzymatic process. Genetic mutations in the genes encoding the enzymes that catalyze these steps can lead to the abnormal synthesis of this compound, resulting in a variety of molecular phenotypes and clinical disorders.

The procollagen-lysine, 2-oxoglutarate 5-dioxygenase (PLOD) gene family encodes for lysyl hydroxylase enzymes, which are responsible for the initial hydroxylation of lysine (B10760008) residues in collagen, a prerequisite for subsequent glycosylation.

Mutations in the PLOD1 gene, which encodes lysyl hydroxylase 1 (LH1), are the cause of the kyphoscoliotic type of Ehlers-Danlos syndrome (kEDS), also known as EDS type VIA. nih.govsemanticscholar.org A deficiency in LH1 activity leads to a significant reduction in the number of hydroxylysine residues in collagen molecules. nih.gov This underhydroxylation, in turn, impairs the formation of stable collagen cross-links, which are essential for the integrity and strength of connective tissues. nih.gov The molecular phenotype is characterized by weakened collagen fibers, leading to the clinical manifestations of kEDS, such as severe muscle hypotonia at birth, joint hypermobility, and progressive kyphoscoliosis. nih.govnih.gov

Mutations in the PLOD2 gene, encoding lysyl hydroxylase 2 (LH2), are associated with Bruck syndrome, a rare autosomal recessive disorder characterized by bone fragility and congenital joint contractures. jci.orgnih.gov LH2 is primarily responsible for the hydroxylation of lysine residues in the telopeptide regions of type I collagen. jci.org Defects in LH2 lead to abnormal cross-linking of collagen fibrils, which compromises bone strength. jci.orgjci.org Specifically, there is diminished hydroxylation of type I collagen telopeptide lysines, while hydroxylation at the triple helical sites remains normal. jci.org This results in a significant reduction of stable, trivalent cross-links in bone, with a predominance of dimeric cross-links typically found in skin collagen. jci.org

The PLOD3 gene encodes lysyl hydroxylase 3 (LH3), a multifunctional enzyme that possesses not only lysyl hydroxylase activity but also galactosyltransferase and glucosyltransferase activities. Mutations in PLOD3 can lead to a complex connective tissue disorder with features of a recessive dystrophic epidermolysis bullosa (RDEB)-like phenotype. mdpi.com In affected individuals, there is a marked reduction in the level of glycosylated hydroxylysine, including this compound. mdpi.com This leads to abnormal anchoring fibrils and a deficiency in type VII collagen, resulting in skin fragility and blistering. mdpi.comnih.gov Some reported cases with PLOD3 mutations present with a severe and complex phenotype that can include deafness, myopia, arterial ruptures, osteopenia, and joint contractures, reflecting the critical and diverse roles of LH3 in collagen modification. nih.govnih.gov

Table 1: Genetic Mutations in PLOD Genes and Their Molecular Consequences

| Gene | Enzyme | Associated Disorder | Molecular Phenotype |

| PLOD1 | Lysyl Hydroxylase 1 (LH1) | Kyphoscoliotic Ehlers-Danlos Syndrome (kEDS) | Reduced hydroxylysine in collagen, impaired cross-linking, weakened connective tissues. nih.gov |

| PLOD2 | Lysyl Hydroxylase 2 (LH2) | Bruck Syndrome | Underhydroxylation of telopeptide lysine residues in type I collagen, abnormal collagen cross-linking in bone. jci.orgjci.org |

| PLOD3 | Lysyl Hydroxylase 3 (LH3) | Dystrophic Epidermolysis Bullosa-like phenotype | Marked reduction in glycosylated hydroxylysine, abnormal anchoring fibrils, reduced type VII collagen. mdpi.com |

Following the hydroxylation of lysine, the addition of galactose and glucose is carried out by specific glycosyltransferases. The genes encoding these enzymes are also implicated in connective tissue disorders.

The GLT25D1 (also known as COLGALT1) and GLT25D2 (COLGALT2) genes encode for collagen galactosyltransferases, which catalyze the addition of galactose to hydroxylysine residues. frontiersin.org Malfunctions in these enzymes are linked to developmental pathologies and alterations in the extracellular matrix. frontiersin.orgnih.gov Studies in mice with a loss-of-function mutation in Colgalt1 have demonstrated skeletal and muscular defects. nih.govsigmaaldrich.com Analysis of fibroblasts from these mutant embryos revealed that COLGALT1 acts on collagen IV and VI, with collagen IV showing accumulation within the cells and the extracellular matrix, suggesting instability and increased degradation. nih.govsigmaaldrich.com These findings suggest that mutations in COLGALT1 in humans could lead to connective tissue disorders. nih.gov

Furthermore, a deficiency in galactosylhydroxylysyl glucosyltransferase (GGT), the enzyme responsible for adding the final glucose molecule to form this compound, has been associated with some cases of dominant epidermolysis bullosa simplex. This deficiency leads to a marked decrease in the urinary excretion of this compound, indicating a systemic defect in collagen glycosylation.

Table 2: Alterations in Glycosyltransferase Genes and Their Molecular Consequences

| Gene | Enzyme | Associated Disorder/Phenotype | Molecular Consequences |

| GLT25D1/COLGALT1 | Collagen beta(1-O)galactosyltransferase 1 | Potential for Connective Tissue Disorders/Congenital Muscular Dystrophy | Disrupted collagen IV and VI processing, leading to skeletal and muscular defects in animal models. nih.govsigmaaldrich.com |

| GGT (gene not specified) | Galactosylhydroxylysyl glucosyltransferase | Dominant Epidermolysis Bullosa Simplex (in some families) | Decreased formation and urinary excretion of this compound. |

This compound in Extracellular Matrix Pathologies

The proper glycosylation of hydroxylysine residues is paramount for the structural integrity and function of the extracellular matrix. Consequently, abnormalities in the levels of this compound are central to the molecular mechanisms of several pathologies.

Connective tissue disorders are a group of conditions characterized by defects in the components of the extracellular matrix. The molecular basis for many of these disorders lies in the disruption of collagen synthesis and modification. As discussed, mutations in the PLOD and COLGALT genes directly impact the biosynthesis of this compound, leading to a cascade of molecular events that manifest as diseases like Ehlers-Danlos syndrome, Bruck syndrome, and certain forms of epidermolysis bullosa. jci.orgmdpi.com The common thread in the molecular mechanism of these disorders is the compromised stability and organization of collagen fibrils due to either insufficient hydroxylation or incomplete glycosylation of lysine residues. This, in turn, affects the formation of critical intermolecular cross-links that provide tensile strength to tissues. nih.gov

Osteogenesis Imperfecta (OI), also known as brittle bone disease, is primarily caused by mutations in the genes encoding type I collagen, COL1A1 and COL1A2. However, the molecular pathology of OI also involves abnormal post-translational modifications of collagen. In some cases of congenital OI, there is a notable increase in the hydroxylation of lysine residues in collagen, particularly in bone and cartilage. This is accompanied by a proportional increase in the levels of covalently bound glucose and galactose, indicating an over-glycosylation of hydroxylysine to form more this compound. This altered molecular structure of collagen is thought to contribute to the delayed folding of the collagen triple helix and the subsequent compromised matrix structure and abnormal mineralization characteristic of OI.

The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a crucial role in cancer progression. The extracellular matrix is a key component of the TME, and its remodeling is a hallmark of cancer. There is growing evidence that the post-translational modifications of collagen, including the formation of this compound, are dysregulated in the TME and contribute to tumor progression.

Lysyl hydroxylase 2 (LH2), encoded by the PLOD2 gene, is highly expressed in various tumors and is associated with metastasis. nih.govnih.gov Recent research has revealed that LH2 possesses a galactosylhydroxylysyl glucosyltransferase (GGT) domain. jci.orgmdpi.com In lung adenocarcinoma, this GGT domain on LH2 has been shown to glucosylate type VI collagen (Col6) in the tumor stroma. jci.orgmdpi.com This specific glycosylation of Col6 enhances its interaction with integrins on cancer cells, thereby promoting tumor cell proliferation, migration, and invasion. jci.orgnih.gov Inactivation of the LH2 GGT domain leads to a less stiff tumor stroma and reduced collagen cross-linking. jci.orgmdpi.com

Furthermore, differential glycosylation of collagen in the TME can create a niche that favors the selection and survival of cancer stem cells (CSCs). jci.org Studies have shown that culturing lung cancer cells on collagen films functionalized with glucose can lead to an expansion of the CSC population, which is associated with increased tumorigenic and metastatic potential. jci.org This process appears to be mediated through the interaction of the active form of integrin β1 with the glycosylated collagen. jci.org These findings highlight that the dysregulation of this compound and other collagen glycosylations in the TME is not merely a bystander effect but an active contributor to the molecular progression of cancer by influencing cell signaling, matrix stiffness, and the stem cell niche. jci.orgjci.org

Advanced Analytical Methodologies for Glucosyl Galactosyl Hydroxylysine Research

Mass Spectrometry-Based Characterization (e.g., LC-MS/MS for Site-Specific Analysis)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the detailed analysis of GGH. nih.gov This powerful technique allows for the precise identification and quantification of GGH at specific sites within the collagen protein. The process typically involves the enzymatic digestion of collagen into smaller peptides, which are then separated by liquid chromatography before being introduced into the mass spectrometer.

In the mass spectrometer, the peptides are ionized and their mass-to-charge ratios are measured. Through tandem mass spectrometry (MS/MS), specific peptide ions are selected, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides sequence information and allows for the precise localization of the GGH modification on the hydroxylysine residue. nih.goviu.edu Researchers have successfully used this approach to map GGH sites in various collagen types, including type I and type II collagen. nih.gov

A key advantage of LC-MS/MS is its ability to perform site-specific analysis, revealing the microheterogeneity of glycosylation at different positions within the collagen molecule. researchgate.net For instance, studies have shown that the occupancy of GGH can vary significantly between different collagen chains and even within the same protein. nih.gov This level of detail is crucial for understanding the functional implications of GGH in different tissues and pathological conditions.

Recent advancements in mass spectrometry, such as high-resolution instruments and novel fragmentation techniques like electron-transfer dissociation (ETD), have further enhanced the characterization of GGH-containing glycopeptides, especially those with multiple glycosylation sites. iu.edu

Table 1: Key Mass Spectrometry Techniques for GGH Analysis

| Technique | Application | Key Findings |

| LC-MS/MS | Site-specific identification and quantification of GGH. nih.govnih.gov | Mapped GGH sites in various collagen types; revealed microheterogeneity of glycosylation. nih.govresearchgate.net |

| High-Resolution MS | Accurate mass measurements for confident identification. biorxiv.org | Improved discrimination between different glycoforms. |

| ETD/HCD | Fragmentation methods for complex glycopeptides. iu.edu | Enhanced identification of glycopeptides with multiple glycosylation sites. iu.edu |

| MALDI-TOF MS | Rapid screening and profiling of GGH. | Useful for initial characterization and quality control. |

Chromatographic Techniques for Separation and Quantification (e.g., HPLC)

High-performance liquid chromatography (HPLC) is a fundamental technique for the separation and quantification of GGH from complex biological samples. utmb.edu Reversed-phase HPLC, often coupled with pre-column derivatization using fluorescent tags like o-phthaldialdehyde, allows for sensitive detection and accurate quantification of GGH. utmb.edu This method has been successfully used to measure GGH levels in tissues and urine. nih.govnih.gov

Ion-exchange chromatography and gel filtration are also employed, particularly in the initial purification steps to isolate GGH and related compounds from protein hydrolysates before more specific analysis. utmb.edu The combination of different chromatographic methods can provide a comprehensive profile of hydroxylysine glycosides in a given sample.

The development of preparative HPLC methods has enabled the isolation of larger quantities of pure GGH, which is essential for use as a standard in quantitative assays and for further structural and functional studies. utmb.edunih.gov

Table 2: Chromatographic Methods for GGH Research

| Technique | Principle | Application |

| Reversed-Phase HPLC | Separation based on hydrophobicity. utmb.edu | Quantification of GGH in biological samples, often with fluorescence detection. utmb.edu |

| Ion-Exchange Chromatography | Separation based on charge. | Preparative isolation of GGH from protein hydrolysates. |

| Gel Filtration Chromatography | Separation based on size. utmb.edu | Initial purification and desalting of samples containing GGH. utmb.edu |

Immunological and Radiometric Assays for Detection and Activity

While mass spectrometry and chromatography are powerful for structural analysis, immunological and radiometric assays offer sensitive methods for detection and for measuring the activity of enzymes involved in GGH synthesis.

Immunological Assays: The development of specific antibodies that recognize GGH or the enzymes responsible for its synthesis would enable the use of techniques like enzyme-linked immunosorbent assay (ELISA) and immunohistochemistry. These methods could provide valuable information on the abundance and localization of GGH within tissues. However, the generation of highly specific antibodies against such a small and specific modification remains a challenge.

Radiometric Assays: Radiometric assays have historically been crucial for studying the enzymes that synthesize GGH, namely galactosyltransferase and glucosyltransferase. nih.gov These assays typically use radiolabeled sugar donors, such as UDP-[¹⁴C]galactose or UDP-[¹⁴C]glucose. The incorporation of the radiolabel into a collagenous substrate is then measured, providing a direct assessment of enzyme activity. These assays have been instrumental in characterizing the kinetic properties of these enzymes and in identifying their substrate specificities. nih.gov

Structural Biology Techniques for Enzyme Characterization (e.g., X-ray Crystallography, Cryo-EM)

Understanding the three-dimensional structures of the enzymes that synthesize GGH is fundamental to elucidating their catalytic mechanisms and how they are regulated. X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) are the primary techniques used for this purpose.

The crystal structure of human lysyl hydroxylase 3 (LH3), a multifunctional enzyme with both lysyl hydroxylase and glycosyltransferase activities, has been solved. rcsb.orgnih.govucl.ac.uk This structure revealed two distinct catalytic sites within each monomer of the homodimeric enzyme, providing a molecular framework for its multiple functions. nih.govucl.ac.uk The structure also offers insights into how disease-causing mutations can affect enzyme activity. nih.gov

Similarly, the structures of collagen prolyl 4-hydroxylases (C-P4H), which are related enzymes involved in collagen modification, have been determined, providing a basis for understanding the broader family of collagen-modifying enzymes. nih.govnih.gov The structure of the human collagen hydroxylysine galactosyltransferase GLT25D1 has also been characterized, revealing an elongated homodimeric assembly and identifying the key catalytic residues. nih.govbiorxiv.org

These structural studies are critical for understanding enzyme function and for the rational design of inhibitors or modulators of GGH biosynthesis, which could have therapeutic applications. nih.gov

Table 3: Structural Biology of GGH-Related Enzymes

| Enzyme | Technique | Key Structural Insights |

| Lysyl Hydroxylase 3 (LH3) | X-ray Crystallography rcsb.orgnih.govucl.ac.uk | Homodimeric structure with separate catalytic domains for hydroxylation and glycosylation. nih.govucl.ac.uk |

| Collagen Prolyl 4-Hydroxylase (C-P4H) | X-ray Crystallography nih.gov | Tetrameric structure, providing a model for related collagen hydroxylases. nih.gov |

| GLT25D1/COLGALT1 | X-ray Crystallography nih.govbiorxiv.org | Elongated homodimer with a distinct catalytic site in the GT2 domain. nih.govbiorxiv.org |

In Vitro Synthesis Approaches for Mechanistic Studies

The in vitro synthesis of GGH and its precursors is a powerful approach for detailed mechanistic studies of the enzymes involved in its formation. nih.gov By using purified enzymes and defined substrates, researchers can dissect the individual steps of the biosynthetic pathway.

These in vitro systems allow for the investigation of substrate specificity, cofactor requirements, and the kinetics of the enzymatic reactions. nih.govnih.gov For example, in vitro studies have demonstrated that LH3 possesses both galactosyltransferase and glucosyltransferase activities, indicating that a single enzyme can catalyze two consecutive steps in GGH synthesis. nih.gov

Furthermore, in vitro synthesis can be used to produce GGH-containing peptides and proteins for use in functional assays or as standards for analytical methods. The enzymatic synthesis of related oligosaccharides has also been explored, which could provide tools for studying carbohydrate-protein interactions. mdpi.comcapes.gov.br The chemical synthesis of GGH has also been achieved, providing access to this important molecule and its stereoisomers for biological studies. core.ac.uk

Evolutionary Conservation and Comparative Biochemistry

Phylogeny of Hydroxylysine Glycosylation Across Species

The glycosylation of hydroxylysine (Hyl) is one of the most common post-translational modifications (PTMs) found in collagens throughout the animal kingdom. bidmc.org The disaccharide structure, specifically Glc(α1-2)Gal(β1-O)Hyl, is strongly conserved, indicating a fundamental role that has been maintained for hundreds of millions of years of evolution. nih.gov

Evidence for the ancient origins of this modification comes from its identification in some of the earliest branching metazoan phyla. Studies have confirmed the presence of glucosyl-galactosyl-hydroxylysine in the collagens of sponges (Phylum Porifera) and sea anemones (Phylum Cnidaria). bidmc.orgnih.gov Sponges, which represent one of the simplest forms of multicellular animals and lack true organized tissues, possess a collagenous protein called spongin that is glycosylated in a manner similar to mammalian collagen. bidmc.orgumn.edu This finding suggests that the molecular machinery for creating Glc-Gal-Hyl was present in the last common ancestor of all animals and was a foundational component of the first extracellular matrices. nih.gov

As animal life diversified, this glycosylation pattern was maintained across invertebrates and vertebrates. nih.govuzh.ch However, the extent and distribution of Glc-Gal-Hyl vary significantly depending on the collagen type, the tissue, and the species. uzh.chresearchgate.net A general trend is that basement membrane collagens (e.g., Type IV) are much more heavily glycosylated than the fibrillar collagens (e.g., Types I, II, and III) that are predominant in tissues like skin, bone, and tendon. nih.govuzh.chmdpi.com This differential glycosylation is observed across species, suggesting that the specific placement and density of these sugar units are functionally important and tailored to the specific roles of different collagen types. nih.gov For example, in both mice and humans, basement membrane collagen IV is heavily glycosylated, and while some heterogeneity exists, many glycosylation sites are conserved between the species, highlighting their functional importance.

| Phylum/Group | Example Organism(s) | Presence of Glc-Gal-Hyl | Collagen Type(s) Analyzed | Reference(s) |

| Porifera | Sponges | Confirmed | General collagen (spongin) | nih.gov, bidmc.org |

| Cnidaria | Sea Anemone | Confirmed | General collagen | nih.gov |

| Annelida | Deep-sea hydrothermal vent worm (Riftia pachyptila) | Confirmed (with variations) | Cuticle collagen | nih.gov |

| Nematoda | Worms | Confirmed | Cuticular collagens | mdpi.com |

| Mammalia | Humans, Mice, Cattle | Confirmed | Types I, II, III, IV, VI, etc. | nih.gov, nih.gov, mdpi.com |

Conservation of Enzymatic Machinery and Pathways

The synthesis of this compound is a multi-step enzymatic process that occurs within the endoplasmic reticulum before the collagen polypeptide chains assemble into their characteristic triple helix. uzh.chnih.gov The conservation of the Glc-Gal-Hyl structure across the animal kingdom is mirrored by the deep evolutionary conservation of the enzymes that catalyze its formation. nih.gov

The pathway involves two main classes of enzymes:

Lysyl Hydroxylases (LHs): These enzymes, encoded by the PLOD (procollagen-lysine, 2-oxoglutarate 5-dioxygenase) gene family, catalyze the hydroxylation of specific lysine (B10760008) residues to form hydroxylysine. nih.govfrontiersin.org This initial step is an absolute prerequisite for glycosylation. There are three identified isoforms (LH1, LH2, LH3), each with distinct roles. nih.gov

Collagen Glycosyltransferases: These enzymes transfer sugar moieties from UDP-sugar donors to the hydroxylysine residue. nih.govnih.gov

Galactosyltransferases (COLGALT): Two enzymes, COLGALT1 and COLGALT2 (also known as GLT25D1 and GLT25D2), are responsible for attaching the first galactose molecule to hydroxylysine. bidmc.orgnih.govuzh.ch

Glucosyltransferase: The enzyme primarily responsible for adding the final glucose molecule is LH3. nih.govnih.gov LH3 is a remarkable multifunctional enzyme that possesses not only glucosyltransferase (GGT) activity but also galactosyltransferase (GT) and lysyl hydroxylase (LH) activities. nih.govportlandpress.comnih.gov

The existence of Glc-Gal-Hyl in sponges and cnidarians implies that this enzymatic toolkit was established very early in animal evolution. nih.govnih.gov The genes encoding these enzymes, such as the PLOD and COLGALT families, are found throughout the metazoa. In humans, mutations in the genes encoding these enzymes, particularly PLOD3 (LH3) and COLGALT1, lead to severe connective tissue disorders, underscoring the critical and conserved function of this pathway. nih.govnih.govnih.gov For instance, defects in LH3 can disrupt the biosynthesis of highly glycosylated collagens like type IV, leading to severe developmental pathologies affecting basement membranes. nih.govnih.gov This demonstrates that the proper formation of Glc-Gal-Hyl has been indispensable for animal development and tissue integrity for eons.

| Enzyme Family | Specific Enzyme(s) | Gene(s) | Catalytic Function | Evolutionary Conservation | Reference(s) |

| Lysyl Hydroxylases | LH1, LH2, LH3 | PLOD1, PLOD2, PLOD3 | Hydroxylates lysine to hydroxylysine | Conserved across Metazoa | nih.gov, frontiersin.org |

| Collagen Galactosyltransferases | COLGALT1, COLGALT2 | COLGALT1, COLGALT2 | Adds galactose to hydroxylysine (Gal-Hyl) | Conserved across Metazoa | nih.gov, bidmc.org, uzh.ch |

| Collagen Glucosyltransferase | LH3 (multifunctional) | PLOD3 | Adds glucose to galactosyl-hydroxylysine (Glc-Gal-Hyl) | Conserved across Metazoa | nih.gov, nih.gov, portlandpress.com |

Evolutionary Implications for Collagen Function and Extracellular Matrix Diversity

The emergence of collagen and its complex PTMs, including hydroxylysine glycosylation, was a pivotal evolutionary innovation that enabled the transition from single-celled organisms to complex, multicellular animals. nih.gov The formation of a stable, structured ECM was essential for organizing cells into tissues, providing mechanical strength, and facilitating cell communication. nih.gov While the precise functions of Glc-Gal-Hyl are still being fully elucidated, its profound conservation points to fundamental roles in collagen biology and ECM architecture. uzh.chnih.gov

One of the primary implications of this glycosylation is its role in regulating the supramolecular assembly of collagen molecules. nih.govnih.gov The bulky and hydrophilic sugar groups, which face the outside of the collagen triple helix, are thought to influence how individual collagen molecules pack together to form fibrils. uzh.ch An inverse relationship has been observed between the degree of hydroxylysine glycosylation and the diameter of collagen fibrils, suggesting that these glycans act as steric regulators, preventing fibrils from growing too wide. uzh.ch This control over fibril architecture is crucial for the diverse mechanical properties of different connective tissues, from the fine, transparent collagen network of the cornea to the thick, ropelike bundles in tendons.

The diversification of the ECM is a hallmark of animal evolution. The appearance of different collagen types, each with a unique tissue distribution and function, was a major driver of this diversity. The differential glycosylation of these collagen types represents a key layer of functional tuning. For example, the extensive network-forming basement membranes, which underpin all epithelial and endothelial cell layers, are built from highly glycosylated type IV collagen. nih.govmdpi.com This high level of glycosylation is critical for its network-forming function and its interactions with other ECM components like laminin (B1169045) and fibronectin. uzh.ch

Therefore, the evolution of the Glc-Gal-Hyl modification and the enzymes that create it was not merely an add-on but a fundamental development that expanded the functional potential of the collagen toolkit. This chemical diversification of a single protein family allowed for the creation of a vast array of extracellular matrices with tailored mechanical and biological properties, facilitating the evolution of the complex body plans and specialized tissues seen across the animal kingdom.

Future Directions and Emerging Research Avenues

Elucidating the Precise Molecular Functions of Glucosyl-galactosyl-hydroxylysine Heterogeneity

The distribution and abundance of this compound on collagen molecules exhibit significant heterogeneity, varying with tissue type, developmental stage, and the specific collagen chain. portlandpress.com This variability, often referred to as micro- and macro-heterogeneity, is not random and is thought to constitute a "collagen code" that dictates specific biological functions. portlandpress.com However, the precise molecular roles of this heterogeneity are not yet fully understood.

Future research will need to focus on deciphering how variations in the extent and location of GGHyl affect:

Collagen Fibrillogenesis: While it is known that Hyl-O-glycosylation modulates the assembly of collagen molecules into fibrils, the specific influence of the disaccharide versus the monosaccharide (galactosyl-hydroxylysine) at different sites remains to be fully elucidated. nih.gov

Ligand Binding: Glycosylation of hydroxylysine residues is known to be a key factor in the interaction of collagen with other molecules, including cell receptors like integrins and discoidin domain receptors. nih.gov Unraveling how the heterogeneity of GGHyl creates specific binding sites and modulates these interactions is a crucial next step.

Mechanical Properties: The degree of glycosylation can influence the formation of cross-links between collagen molecules, which are essential for the mechanical strength and stability of tissues. hmdb.canih.gov Investigating the direct correlation between GGHyl heterogeneity and the biomechanical properties of different tissues will be a key research avenue.

Comprehensive Structural-Functional Characterization of Glycosyltransferase Complexes

The synthesis of this compound is a multi-step enzymatic process involving lysyl hydroxylases (LHs) and collagen glycosyltransferases. nih.gov Specifically, the formation of galactosyl-hydroxylysine is catalyzed by collagen beta(1-O)galactosyltransferases (GLT25D1/COLGALT1), and the subsequent addition of glucose is carried out by enzymes like lysyl hydroxylase 3 (LH3). nih.govnih.gov While the crystal structure of LH3 has been solved, providing significant insights, a complete understanding of the entire glycosyltransferase machinery is still lacking. nih.govnih.gov

Key areas for future investigation include:

High-Resolution Structures: Obtaining high-resolution crystal structures of the entire functional glycosyltransferase complexes, including GLT25D1/COLGALT1 and its interaction with LH/PLOD enzymes, is a primary goal. nih.govbiorxiv.orgbiorxiv.org This will provide a detailed blueprint of the active sites and the molecular basis for their substrate specificity. nih.gov

Enzymatic Mechanisms: A deeper understanding of the catalytic mechanisms, including the role of metal ions like Mn2+ and the specific amino acid residues involved in catalysis, is needed. nih.govbiorxiv.org For instance, recent studies have identified a novel Glu-Asp-Asp motif in GLT25D1/COLGALT1 that is critical for metal ion binding. biorxiv.orgbiorxiv.org

Regulatory Mechanisms: Investigating how the activities of these enzymes are regulated within the cell is crucial. This includes understanding how their expression, localization, and interaction with other proteins are controlled to produce the observed GGHyl heterogeneity.

Development of Modulators Targeting this compound Metabolism

Aberrations in this compound metabolism are linked to a variety of connective tissue disorders and can contribute to the pathology of diseases like cancer. biorxiv.orgbiorxiv.org This makes the enzymes involved in GGHyl synthesis and degradation attractive targets for therapeutic intervention.

Future research in this area will focus on:

Inhibitor and Activator Screening: Developing high-throughput screening assays to identify small molecules that can specifically inhibit or activate lysyl hydroxylases and collagen glycosyltransferases.

Rational Drug Design: Utilizing the structural information of the glycosyltransferase complexes to design specific modulators. This approach will allow for the development of targeted therapies with potentially fewer side effects.

Therapeutic Applications: Exploring the potential of these modulators in treating diseases characterized by abnormal collagen glycosylation. This could include fibrotic diseases, where excessive collagen deposition is a hallmark, or certain genetic disorders.

Advanced Computational Modeling of Glycosylated Collagen Structures

Molecular dynamics (MD) simulations have emerged as a powerful tool for studying the structure and dynamics of complex biological molecules like collagen at an atomic level. nih.govacs.orgnih.gov These computational approaches can provide insights that are difficult to obtain through experimental methods alone.

Future directions in computational modeling will involve:

Full-Length Glycosylated Collagen Models: Developing and simulating models of full-length collagen molecules with varying degrees and patterns of GGHyl glycosylation. nih.gov This will allow for a more realistic representation of collagen in its native environment.

Force Field Parameterization: Refining the force field parameters used in MD simulations to more accurately describe the interactions involving the GGHyl moiety. nih.gov This will improve the predictive power of the simulations.

Investigating Structure-Function Relationships: Using MD simulations to systematically investigate how GGHyl heterogeneity affects collagen's conformational dynamics, its interactions with water and other molecules, and its response to mechanical stress. nih.govnih.gov

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a comprehensive understanding of the roles of this compound, it is essential to integrate data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.gov This systems-level approach can reveal complex regulatory networks and novel functional associations.

Future research will focus on:

Identifying Genetic and Expression-Level Correlations: Correlating genetic variations in the genes encoding for glycosyltransferases with the observed GGHyl profiles in different individuals and disease states.

Proteomic and Metabolomic Profiling: Using advanced mass spectrometry techniques to precisely quantify the levels of GGHyl and related metabolites in various tissues and biofluids. frontiersin.org

Building Integrated Models: Developing computational models that integrate multi-omics data to simulate and predict how perturbations in the GGHyl metabolic pathway affect cellular and tissue-level functions.

常见问题

Basic Research Questions

Q. How can researchers detect and differentiate between galactosyl-hydroxylysine (GHL) and glucosyl-galactosyl-hydroxylysine (GGHL) in collagen samples?

- Methodological Answer : Utilize hydrazide chemistry-based purification followed by liquid chromatography-mass spectrometry (LC/MS) . This approach selectively enriches glycosylated peptides and discriminates between GHL and GGHL by analyzing mass shifts corresponding to monosaccharide (galactose) vs. disaccharide (glucose-galactose) modifications. For example, in bovine collagen types I and II, GGHL-containing peptides show distinct fragmentation patterns compared to GHL, enabling unambiguous identification .

Table 1: Key Steps for GGHL Detection

| Step | Technique | Purpose |

|---|---|---|

| 1. Enrichment | Hydrazide chemistry | Isolate glycosylated peptides |

| 2. Digestion | Trypsin/Lys-C | Generate analyzable peptide fragments |

| 3. Analysis | LC/MS with collision-induced dissociation (CID) | Differentiate GHL (Δm/z +162) vs. GGHL (Δm/z +324) |

| 4. Validation | Synthetic peptide standards | Confirm site-specific glycosylation |

Q. What experimental approaches validate GGHL’s role in collagen structural stability?

- Methodological Answer : Combine site-specific mutagenesis with biophysical assays . For instance, replace hydroxylysine residues at GGHL-modified sites (e.g., COL5A3-HyK502/HyK1132) with non-glycosylatable lysine analogs. Compare thermal denaturation profiles (via circular dichroism) and tensile strength (via atomic force microscopy) between wild-type and mutant collagen fibrils. Reduced stability in mutants confirms GGHL’s structural role .

Advanced Research Questions

Q. How can contradictions in reported glycosylation sites across species (e.g., human vs. murine collagen) be resolved?

- Methodological Answer : Apply phylogenetic analysis alongside high-sensitivity mass spectrometry . For example, the conserved prolyl-3-hydroxylation site at P1162 in COL3A1 was previously undetected in humans due to methodological limitations. Using advanced MS protocols (e.g., tandem mass tags with <1 ppm mass accuracy), re-evaluate evolutionary conservation of GGHL sites and reconcile discrepancies through cross-species peptide alignment .

Q. What integrative strategies link GGHL modifications with other post-translational events (e.g., prolyl-hydroxylation) in collagen?

- Methodological Answer : Implement multi-omics workflows . For COL5A3, simultaneous profiling of prolyl-3-hydroxylation (e.g., 3-HyP576) and GGHL (GG-HyK502) via sequential immunoprecipitation and data-independent acquisition (DIA)-MS reveals co-modification hotspots. Co-localization analysis (e.g., spatial proteomics) further clarifies synergistic roles in fibril assembly .

Q. What are the key challenges in quantifying GGHL in complex biological matrices (e.g., bone extracellular matrix)?

- Methodological Answer : Address matrix interference using isotope-labeled internal standards and pre-fractionation . For bone samples, decalcify tissues with EDTA, isolate collagen via pepsin digestion, and spike in stable isotope-labeled GGHL peptides (e.g., [¹³C₆]-GGHL). Normalize signals against total hydroxyproline content to control for collagen abundance .

Q. How to ensure statistical rigor in GGHL studies, particularly for small sample sizes?

- Methodological Answer : Adhere to NIH preclinical reporting guidelines:

- For n < 5, report individual data points and use non-parametric tests (e.g., Mann-Whitney U-test).

- Define error bars as standard deviation (SD) for biological replicates or standard error (SEM) for technical replicates.

- Pre-specify statistical tests (e.g., two-tailed t-test) and adjust for multiple comparisons (e.g., Benjamini-Hochberg correction) .

Q. What methodologies validate GGHL as a biomarker for bone diseases (e.g., osteoporosis)?

- Methodological Answer : Use longitudinal cohort studies with multi-modal validation . Quantify urinary GGHL via ELISA or LC/MS in osteoporosis patients versus controls, adjusting for confounders (e.g., age, creatinine). Cross-validate with bone mineral density (BMD) measurements and histomorphometric analysis of collagen cross-links (e.g., pyridinoline ratios) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。